molecular formula C30H23N3O5S B4799366 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4799366
M. Wt: 537.6 g/mol
InChI Key: OIRUUELYHWJFCN-UHFFFAOYSA-N
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Description

2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl sulfanyl group, a dioxoisoindole core, and a trimethylphenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Introduction of the Nitrophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a nitrophenyl sulfanyl group is introduced to the phenyl ring.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas, palladium catalyst), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their antimicrobial and anticancer properties.

    Imidazole Derivatives: Compounds containing the imidazole ring, which are used in the treatment of infections and as enzyme inhibitors.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxo-N-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O5S/c1-17-14-18(2)27(19(3)15-17)31-28(34)20-4-13-25-26(16-20)30(36)32(29(25)35)21-5-9-23(10-6-21)39-24-11-7-22(8-12-24)33(37)38/h4-16H,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUUELYHWJFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

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